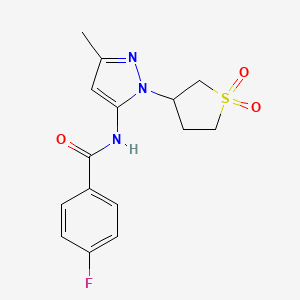

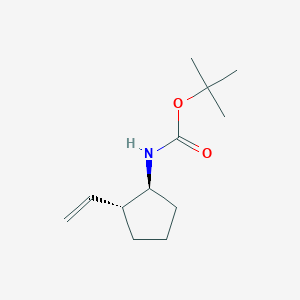

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Molecular Structure Analysis

The Boc group is a tert-butyl carbamate . It is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemical Reactions Analysis

The Boc group can be removed under certain conditions. For example, tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Aplicaciones Científicas De Investigación

Organic Synthesis and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in synthetic organic chemistry and peptide synthesis. N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine serves as an excellent precursor for Boc-protected amines. Researchers utilize it to introduce amino functionalities into complex molecules, such as peptides, natural products, and pharmaceutical intermediates. Traditional methods for Boc deprotection often involve harsh conditions, but recent advancements have led to more sustainable and efficient approaches .

Deep Eutectic Solvents (DES) for N-Boc Deprotection

A sustainable method involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. DES acts as both a reaction medium and a catalyst, allowing efficient removal of the Boc group from various derivatives. This strategy offers advantages in terms of environmental impact, simplicity, and shorter reaction times compared to traditional methods .

Medicinal Chemistry and Drug Development

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can be modified to create novel peptidomimetics or small molecules with potential therapeutic applications. For instance, researchers have explored its use in developing dual inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma. These inhibitors play a crucial role in cancer immunotherapy and antiviral drug discovery .

Green Chemistry and Sustainable Synthesis

As the chemical industry moves toward greener practices, N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine contributes to sustainable synthesis. Its mild deprotection conditions align with the principles of green chemistry, emphasizing safety, reduced environmental impact, and efficient processes. Researchers continue to explore innovative ways to incorporate this compound into eco-friendly transformations .

Functional Materials and Polymer Chemistry

Researchers have investigated N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine as a building block for functional materials. By modifying its vinyl group, they can incorporate it into polymer chains, creating materials with tailored properties. These applications span from drug delivery systems to responsive coatings and smart materials .

Catalysis and Selective Transformations

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine participates in various catalytic reactions. For example, it undergoes selective lithiation using s-BuLi/diamine complexes, enabling further functionalization. Researchers have also explored its use in the direct transformation of N-Boc-protected amines into amides, demonstrating its versatility in synthetic methodologies .

Mecanismo De Acción

Target of Action

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine, also known as tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate, is primarily used as a protecting group in synthetic organic chemistry, particularly in peptide synthesis . The compound’s primary target is the amine group of the molecule it is protecting .

Mode of Action

The mode of action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine involves the protection of the amine group in a molecule during a reaction . This protection prevents the amine group from reacting with other compounds in the reaction mixture, allowing for selective reactions to occur . The compound can be removed from the amine group through a process known as deprotection .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine are those involved in the synthesis of complex molecules, such as peptides . By protecting the amine group, the compound allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s ability to protect amine groups and be selectively removed suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that could impact its bioavailability .

Result of Action

The result of the action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is the protection of the amine group in a molecule, allowing for selective reactions to occur . This can facilitate the synthesis of complex molecules, such as peptides, by preventing unwanted reactions with the amine group .

Action Environment

The action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can be influenced by various environmental factors. For example, the efficiency of the protection and deprotection processes can be affected by the reaction conditions, such as temperature and pH . Additionally, the presence of certain catalysts can enhance the efficiency of the deprotection process .

Safety and Hazards

Direcciones Futuras

There is ongoing research into more efficient and sustainable methods for N-Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSGDNSFEXHTTF-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)

![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)

![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)

![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)

![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)

![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)

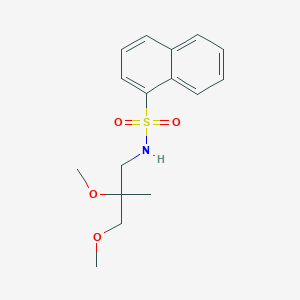

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)